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Compound of Interest

Compound Name: N-Nitrosodicyclohexylamine

Cat. No.: B030055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current approaches to establishing an

acceptable intake (AI) limit for N-Nitrosodicyclohexylamine (NDCHA) in pharmaceutical

products. In the absence of a specific AI from regulatory bodies such as the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA), this document outlines

the recommended application of the Carcinogenic Potency Categorization Approach (CPCA).

Furthermore, it presents a comparative analysis of toxicological data, analytical detection

methods, and the mechanistic understanding of NDCHA's potential carcinogenicity.

Establishing the Acceptable Intake (AI) Limit
Currently, no specific AI limit has been established for NDCHA by major regulatory agencies.[1]

In such cases, where robust carcinogenicity data is lacking, the FDA and other international

regulators recommend the use of the Carcinogenic Potency Categorization Approach (CPCA).

[2][3] The CPCA is a structure-activity relationship (SAR)-based method that assigns a

nitrosamine to one of five potency categories to determine its AI limit.[3][4]

Carcinogenic Potency Categorization Approach (CPCA) for NDCHA:

The CPCA evaluates the chemical structure of a nitrosamine for features that are known to

activate or deactivate its carcinogenic potential.[2][5] The primary mechanism of activation for

many nitrosamines is α-hydroxylation, a metabolic process.[2][4]
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For NDCHA, the key structural features are the two cyclohexyl groups attached to the nitroso-

amine nitrogen. The α-carbons (the carbons attached to the nitrogen) are part of the cyclohexyl

rings and are tertiary. The presence of a tertiary α-carbon is considered a significant

deactivating feature, as it hinders metabolic activation through α-hydroxylation.[2] Due to this

strong deactivating feature, NDCHA is assigned to Potency Category 5.[1]

Table 1: CPCA-Based Acceptable Intake Limit for NDCHA

Nitrosamine Potency Category
Recommended
Acceptable Intake
(AI) Limit

Basis for
Categorization

N-

Nitrosodicyclohexylam

ine (NDCHA)

5 1500 ng/day

Presence of tertiary α-

carbons (a strong

deactivating feature)

hinders metabolic

activation.[1][2]

This AI limit of 1500 ng/day represents a level at or below which the impurity is not expected to

pose a significant cancer risk to patients over a lifetime of exposure.

Below is a diagram illustrating the decision-making process for assigning a nitrosamine to a

potency category using the CPCA.
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CPCA Decision Pathway for Nitrosamine AI Limit

Toxicological Data for NDCHA
The genotoxic potential of NDCHA has been investigated in several in vitro studies. The results

indicate that while it may not be mutagenic in bacterial systems, it does show evidence of

genotoxicity in mammalian cells.

Table 2: Summary of Genotoxicity Data for N-Nitrosodicyclohexylamine
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Assay Type Test System
Metabolic
Activation

Results Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium

TA98, TA100,

TA1535, TA104

With various S9

fractions

Negative for

TA98, TA100,

TA1535.

Inconclusive for

TA104.

[6]

In Vitro

Micronucleus

Test

Human

Lymphocytes
Not specified

Weakly

genotoxic.

Induced

micronuclei at

concentrations of

15-100 µg/mL.

[6]

Single Cell Gel

Assay (Comet

Assay)

V79 Chinese

Hamster Cells
Not specified

Genotoxic. Dose-

dependent

induction of DNA

lesions from 5

µM to 100 µM.

[7]

Sister Chromatid

Exchange (SCE)

Test

V79 Chinese

Hamster Cells
Not specified

Genotoxic.

Significant

induction of SCE

at concentrations

from 5 µM to 100

µM.

[7]

Experimental Protocols for Key Genotoxicity Assays
The Ames test is a widely used method to assess the mutagenic potential of a substance. For

nitrosamines, an "enhanced" protocol is recommended to improve sensitivity.[8]

Objective: To evaluate the potential of a test substance to induce reverse mutations at selected

loci in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:
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Tester Strains: A range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, and

E. coli WP2 uvrA (pKM101)) are used to detect different types of mutations.[8]

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 fraction). For nitrosamines, a higher concentration (30%) of hamster

liver S9 is recommended over rat liver S9.[8][9]

Procedure (Pre-incubation Method):

The test substance, bacterial culture, and S9 mix (if used) are incubated together at 37°C

for a short period (e.g., 30 minutes) before being mixed with molten top agar.[8][9]

This mixture is then poured onto minimal glucose agar plates.

The plates are incubated for 48-72 hours at 37°C.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

grow on the minimal medium) is counted for each concentration of the test substance and

compared to the negative control. A substance is considered mutagenic if it produces a

dose-dependent increase in the number of revertant colonies.

This assay detects damage to chromosomes or the mitotic apparatus.

Objective: To determine if a test substance induces micronuclei in cultured mammalian cells.

Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole

chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology:

Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO or TK6

are commonly used.[10]

Treatment: Cell cultures are exposed to at least three concentrations of the test substance

for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a

longer period (e.g., 21-24 hours) without S9.[10]
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Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis,

resulting in binucleated cells. This allows for the identification of cells that have completed

one round of nuclear division.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei under a microscope.[10]

Data Analysis: The frequency of micronucleated cells is calculated and compared to the

negative control. A statistically significant, dose-dependent increase in the frequency of

micronucleated cells indicates a positive result.[10]

Analytical Methods for the Detection of NDCHA
The detection and quantification of nitrosamine impurities at trace levels require highly

sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry

(LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most

commonly employed techniques.

Table 3: Comparison of Analytical Methods for Nitrosamine Analysis
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Technique
Typical Limit
of Detection
(LOD)

Typical Limit
of
Quantification
(LOQ)

Advantages Disadvantages

LC-MS/MS 0.4 - 12 ng/L 0.1 ng/mL

High sensitivity

and selectivity;

suitable for a

wide range of

nitrosamines,

including less

volatile and

thermally labile

compounds.[11]

[12]

Matrix effects

can be a

challenge; may

require extensive

sample

preparation.

GC-MS/MS < 3 ppb 15 ppb

Excellent for

volatile and

semi-volatile

nitrosamines;

often provides

good

chromatographic

resolution.[13]

[14]

Not suitable for

non-volatile or

thermally labile

compounds;

derivatization

may be required

for some

analytes.

General Experimental Protocol for LC-MS/MS Analysis:

Sample Preparation: The drug substance or product is dissolved in a suitable solvent. This is

followed by extraction, centrifugation, and filtration to remove excipients and other interfering

substances.[15]

Chromatography:

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC

or UHPLC) system is used.[15]
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Column: A reversed-phase C18 or pentafluorophenyl (F5) column is commonly employed.

[16]

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and

an organic solvent (e.g., methanol or acetonitrile) is typically used.[11]

Mass Spectrometry:

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization

(ESI) can be used, depending on the specific nitrosamine.[12]

Detection: A tandem quadrupole mass spectrometer is used in Multiple Reaction

Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-

product ion transitions for the target nitrosamine are monitored.

Quantification: The concentration of the nitrosamine is determined by comparing the peak

area of the analyte in the sample to a calibration curve generated from standards of known

concentrations.

Below is a workflow diagram for a typical analytical method for nitrosamine detection.
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Start: Drug Product Sample
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Analytical Workflow for Nitrosamine Detection

Mechanism of NDCHA Formation and
Carcinogenicity
Formation:

N-Nitrosamines are formed from the reaction of a secondary or tertiary amine with a nitrosating

agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[4] In the case

of NDCHA, the precursor amine is dicyclohexylamine.

Proposed Carcinogenic Signaling Pathway:

The carcinogenicity of most nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes in the liver.[17][18] This process is believed to generate
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highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the

initiation of cancer if not repaired.[17][19]

The proposed pathway is as follows:

Metabolic Activation: NDCHA is metabolized by CYP enzymes. The key step is the

hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen (α-hydroxylation).

Formation of Unstable Intermediate: The resulting α-hydroxy-nitrosamine is unstable and

spontaneously decomposes.

Generation of Electrophile: This decomposition releases a reactive electrophile, a diazonium

ion or a carbocation.

DNA Adduct Formation: The electrophile reacts with nucleophilic sites on DNA bases,

forming DNA adducts.

Mutation and Cancer Initiation: If these DNA adducts are not repaired by cellular

mechanisms, they can lead to mispairing during DNA replication, resulting in permanent

mutations and potentially initiating carcinogenesis.[20]

The following diagram illustrates the proposed metabolic activation and carcinogenic pathway

for a generic dialkylnitrosamine, which is applicable to NDCHA.
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Proposed Carcinogenic Pathway of NDCHA

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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